6-Acetylbenzothiazole

Description

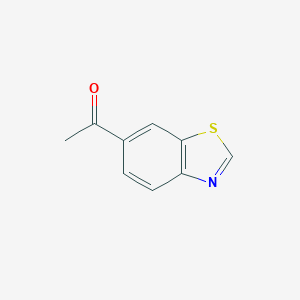

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIQJRVZQJFYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445314 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-35-6 | |

| Record name | 6-ACETYLBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential of Benzothiazole Derivatives with Relevance to 6 Acetylbenzothiazole

Antimicrobial Research

Benzothiazole (B30560) derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi. jchr.orgnih.gov The structural flexibility of the benzothiazole core allows for the synthesis of diverse analogues with potent antimicrobial efficacy. jchr.org

Antibacterial Activity Spectrum and Potency Evaluation

Numerous studies have highlighted the potent antibacterial properties of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their antibacterial activity, with some compounds showing significant potency. nih.gov One study reported that benzothiazole clubbed isatin (B1672199) derivatives demonstrated better activity against Gram-negative strains like E. coli and P. aeruginosa than Gram-positive strains. nih.gov Specifically, compound 41c exhibited excellent activity with a Minimum Inhibitory Concentration (MIC) of 3.1 μg/ml against E. coli and 6.2 μg/ml against P. aeruginosa, surpassing the efficacy of the standard drug ciprofloxacin (B1669076) in this particular study. nih.gov

Another study focusing on sulfonamide analogues of benzothiazole found that compound 66c showed equipotent activity to chloramphenicol (B1208) and sulphamethoxazole against P. aeruginosa, S. aureus, and E. coli, with MIC values ranging from 3.1 to 6.2 μg/ml. nih.gov Furthermore, certain benzothiazole derivatives bearing an amide moiety displayed broad-spectrum antibacterial activity. rsc.org Compound A07 from this series was particularly effective, with MIC values of 15.6, 7.81, 15.6, and 3.91 µg/ml against S. aureus, E. coli, S. typhi, and K. pneumoniae, respectively. rsc.org

The following table summarizes the antibacterial activity of selected benzothiazole derivatives:

Antifungal Activity Spectrum and Potency Evaluation

In addition to their antibacterial effects, benzothiazole derivatives have shown significant promise as antifungal agents. rsc.orgnih.govhumanjournals.com A series of compounds with benzothiazole and amide-imidazole scaffolds were designed and exhibited excellent inhibitory activity against Candida albicans and Cryptococcus neoformans. nih.gov The most potent compounds, 14o, 14p, and 14r, displayed MIC values in the range of 0.125-2 μg/mL. nih.gov

Another study synthesized 2-(aryloxymethyl) benzothiazole derivatives and evaluated their effects against eight phytopathogenic fungi. nih.gov Compounds 5a, 5b, 5h, and 5i demonstrated significant antifungal activities against most of the tested pathogens. nih.gov Notably, compounds 5a, 5b, 5h, 5i, 5j, and 6h inhibited the growth of F. solani with IC50 values ranging from 4.34 to 17.61 μg/mL, which was stronger than the positive control, hymexazol. nih.gov

The antifungal activity of selected benzothiazole derivatives is presented in the table below:

Antitubercular Efficacy Investigations

The emergence of multidrug-resistant tuberculosis has necessitated the development of new therapeutic agents, and benzothiazole derivatives have shown considerable potential in this area. nih.govnih.govrsc.org A study on novel benzothiazole derivatives reported that a compound with an isoquinoline (B145761) nucleus (BNTZ 9) exhibited remarkable antitubercular activity at 8 µg/mL against both the susceptible H37Rv strain and multi-drug resistant strains of Mycobacterium tuberculosis. nih.gov Another compound with a naphthalene (B1677914) nucleus (BNTZ 2) was active at 6 µg/mL and 11 µg/mL against the same strains, respectively. nih.gov

Furthermore, the synthesis of benzothiazole-containing azetidinone derivatives yielded compounds with the ability to inhibit the growth of Mycobacterium tuberculosis. dergipark.org.tristanbul.edu.tr Compound A6 from this series showed significant antitubercular activity against the M. tuberculosis H37Rv strain. istanbul.edu.tr

The following table summarizes the antitubercular activity of specific benzothiazole derivatives:

Anticancer Research

Benzothiazole derivatives have garnered significant attention for their potential as anticancer agents, with numerous studies demonstrating their cytotoxic and antiproliferative effects against a variety of cancer cell lines. mdpi.comnih.govarkat-usa.org

Cytotoxic and Antiproliferative Studies Across Diverse Cancer Cell Lines

A wide range of benzothiazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human tumor cell lines. arkat-usa.orgaabu.edu.joresearchgate.net For instance, a series of benzothiazole bearing piperazino-arylsulfonamides and arylthiol analogues were tested, with compounds 5c, 5d, 5j, 6b, 6c, and 6j showing potent activity against both hematological and solid tumor cell lines, with a 50% cytotoxic concentration (CC50) range of 8-24 µM. aabu.edu.joresearchgate.net

In another study, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested against paraganglioma and pancreatic cancer cell lines. mdpi.comnih.gov These novel compounds induced a marked reduction in cell viability at low micromolar concentrations. mdpi.comnih.gov Derivative 4l, in particular, showed a greater antiproliferative effect and a higher selectivity index against cancer cells. mdpi.comnih.gov

The cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines is detailed in the table below:

Investigations into Apoptosis Induction Pathways

A key mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A novel benzothiazole derivative, YLT322, was found to inhibit cell growth and proliferation by inducing apoptosis via the intrinsic mitochondrial pathway. plos.org This was associated with the activation of caspases-3 and -9. plos.org

Similarly, another novel water-soluble benzothiazole derivative, BD926, was shown to inhibit the proliferation and induce apoptosis of human Ramos B-lymphoma cells. spandidos-publications.com BD926 triggered apoptosis through both the mitochondria and endoplasmic reticulum pathways and was associated with an accumulation of reactive oxygen species (ROS). spandidos-publications.com Furthermore, the benzothiazole derivative PB11 was found to induce cytotoxicity and apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov

Anti-inflammatory Investigations and Mechanism Exploration

Benzothiazole derivatives have been extensively investigated for their anti-inflammatory properties. nih.gov Chronic inflammation is a contributing factor to various diseases, including arthritis, cardiovascular diseases, and Alzheimer's disease. nih.gov The anti-inflammatory action of benzothiazole compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). stmjournals.inijper.org

Research has shown that many benzothiazole derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and thromboxanes. nih.gov Some derivatives have demonstrated selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, a series of benzothiazoles developed from anacardic acid showed a compound that was 470-fold more selective for COX-2 over COX-1. nih.gov

Further studies have explored other mechanisms. For example, some 2-substituted benzothiazole derivatives have been shown to exert anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells by reducing levels of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like COX-2 and inducible nitric oxide synthase (iNOS). nih.gov The benzothiazole nucleus is also believed to exert its anti-inflammatory effect by inhibiting Beta-2 receptors of Bradykinin. stmjournals.in

Several synthesized series of benzothiazole derivatives have shown anti-inflammatory activity comparable to or even superior to standard drugs like diclofenac, celecoxib (B62257), and indomethacin (B1671933) in in-vivo models such as the carrageenan-induced rat paw edema test. nih.govijper.org

| Derivative Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Benzothiazole-benzenesulphonamide-carboxamides | Compounds 17c and 17i showed potent inhibition of carrageenan-induced rat paw edema (up to 80% and 78% respectively). | Inhibition of COX enzymes. | nih.gov |

| 2-Substituted benzothiazoles | Demonstrated antiproliferative and anti-inflammatory effects on HepG2 cells. | Reduction of NF-κB, COX-2, and iNOS levels. | nih.gov |

| Benzothiazoles from anacardic acid | One compound was found to be a highly selective COX-2 inhibitor (470-fold over COX-1). | Selective COX-2 inhibition. | nih.gov |

| Benzothiazole clubbed with isatin | Showed superior anti-inflammatory property compared to the standard drug indomethacin. | Not specified. | ijper.org |

Antioxidant Research and Radical Scavenging Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. niscair.res.in Benzothiazole derivatives have emerged as a promising class of antioxidant agents due to their ability to scavenge free radicals. nih.govijprajournal.com

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.net In many studies, synthesized benzothiazole derivatives have shown significant radical scavenging activity, often comparable to the standard antioxidant, ascorbic acid. researchgate.net For instance, a study on novel 2-aryl benzothiazole derivatives found that several compounds exhibited better antioxidant activity than ascorbic acid at specific concentrations in the ABTS assay.

The structure-activity relationship is crucial for antioxidant effects. The presence of specific substituent groups on the benzothiazole ring can significantly influence the radical scavenging potential. ijprajournal.com For example, research on 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC) has demonstrated high antiradical and antioxidant activity, effectively inhibiting lipid peroxidation in photoreceptor cells induced by various stressors. researchgate.net This highlights the potential of hydroxyl-substituted benzothiazoles in combating oxidative damage.

| Derivative/Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Aryl Benzothiazole Derivatives (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12) | ABTS | Showed better antioxidant activity at 100 µg/ml compared to standard ascorbic acid. | researchgate.net |

| Benzothiazole-hydrazone derivatives | DPPH | Most of the synthesized compounds were found to be more potent than the standard drug. | niscair.res.in |

| 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC) | Chemiluminescence | Demonstrated high antiradical activity and inhibited peroxidation of photoreceptor cells. | researchgate.net |

| Benzothiazole-thiazolidinone derivatives | DPPH & Hydroxy Radical Scavenging | Activity was dose-dependent; electron-withdrawing substituents decreased the activity. | ijprajournal.com |

Antiviral Potential and Inhibition Mechanisms

The emergence of viral diseases necessitates the continuous development of new antiviral agents. mdpi.com Benzothiazole derivatives have demonstrated a broad spectrum of antiviral activity against a range of viruses by targeting different molecular mechanisms. nih.gov

In the context of Hepatitis C Virus (HCV), certain benzothiazole derivatives have been identified as potent inhibitors. nih.gov For example, a disulphonamide analogue of benzothiazole was reported as a potent anti-HCV agent targeting the NS5A protein. nih.gov Other derivatives have been shown to inhibit HCV RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner. nih.gov

Benzothiazole derivatives have also been explored as potential agents against Dengue virus (DENV). mdpi.com Computational modeling and in-vitro assays have identified novel DENV NS-3 helicase inhibitors from this class of compounds. mdpi.com Furthermore, research has been conducted on their activity against Human Immunodeficiency Virus (HIV), with some 2-substituted benzothiazoles showing inhibitory effects on the reverse transcriptase (RT) enzyme. nih.gov Studies have also reported the antiviral activities of benzothiazole derivatives against the tobacco mosaic virus (TMV). researchgate.net

Neuroprotective Applications, Including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease Models

Neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD) pose a significant health challenge. nih.govgaacademy.org Benzothiazole derivatives have shown considerable promise as neuroprotective agents. nih.gov

Riluzole (B1680632), a 2-amino-6-trifluoromethoxybenzothiazole, is an FDA-approved drug for the treatment of ALS. nih.govgaacademy.org It is believed to exert its neuroprotective effects through multiple mechanisms, including blocking voltage-gated sodium channels and inhibiting glutamate (B1630785) release. nih.govnih.gov The therapeutic application of Riluzole has spurred further research into benzothiazole derivatives for ALS. nih.govgaacademy.org

In Alzheimer's Disease, which is characterized by cholinergic deficiency and the accumulation of amyloid-β (Aβ) plaques, benzothiazole derivatives are being developed as multi-target-directed ligands. nih.govijpbs.com Research has focused on derivatives that can inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as prevent the aggregation of Aβ peptides. nih.govanadolu.edu.tr For example, certain novel benzothiazole derivatives have displayed significant inhibitory activity against both AChE and MAO-B enzymes. anadolu.edu.tr Additionally, the benzothiazole scaffold is a core component of Pittsburgh compound B (PiB), a well-known imaging agent for Aβ plaques in the brain. ijpbs.com

| Compound/Derivative | Disease Model | Target/Mechanism | Reference |

|---|---|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Blocks voltage-gated sodium channels, inhibits glutamate release. | nih.govnih.govnih.gov |

| Novel benzothiazole-piperazine hybrids | Alzheimer's Disease (AD) | Dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). | anadolu.edu.tr |

| Benzothiazole-isothiourea derivatives | Alzheimer's Disease (AD) | Inhibition of AChE and Aβ1-42 aggregation. | nih.gov |

| N3 ((E)-2-[[4-(dimethylamino)phenyl]azo]-6-methoxybenzothiazole) | Tauopathy model | Arrested tauopathy in a lamprey model. | nih.gov |

Other Significant Pharmacological Activities

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. koreascience.krresearchgate.net Benzothiazole derivatives have been identified as potent antidiabetic agents, with research dating back to the development of the aldose reductase inhibitor, Zopolrestat (B13010). researchgate.netannalsofrscb.ro

One of the primary mechanisms by which these compounds exert their hypoglycemic effects is through the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. nih.gov By inhibiting these enzymes, benzothiazole derivatives can delay glucose absorption and lower postprandial blood glucose levels. nih.gov

Another significant target is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in insulin (B600854) sensitivity and glucose metabolism. mdpi.com Several studies have shown that benzothiazole derivatives act as agonists for PPARγ. mdpi.com Furthermore, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to lower plasma glucose levels in non-insulin-dependent diabetes models by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models have confirmed the blood glucose-lowering effects of various synthesized benzothiazole derivatives. koreascience.kr

| Derivative Class | Animal Model | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides | STZ-induced diabetic rats | Compound 3d exerted maximum glucose lowering effects. | Potentiating the effect of insulin. | koreascience.kr |

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes rat model | Significantly lowered plasma glucose levels. | Inhibition of 11β-HSD1. | nih.gov |

| 2-aminobenzothiazole (B30445) derivatives linked to guanidines (e.g., 4y) | T2D rat model | Reduced blood glucose levels and improved lipid profile. | High affinity for PPARγ. | mdpi.com |

| Pyrazolobenzothiazine derivative (S1) | Mice | Lowered sugar levels and increased insulin levels. | Inhibition of α-glucosidase and α-amylase. | nih.gov |

The search for new analgesic agents is a crucial area of pharmaceutical research. nih.gov Benzothiazole derivatives have demonstrated significant analgesic activity, which is often associated with their anti-inflammatory properties. jchemrev.com

The analgesic effects of these compounds have been evaluated in various in vivo models, including the acetic acid-induced writhing test and the hot plate method. nih.govnih.gov For example, a study on new carboxamides bearing benzothiazole and benzenesulphonamide moieties found that several compounds had ED₅₀ values comparable to the standard drug celecoxib in an analgesic activity experiment. nih.gov

A series of 6-substituted-2(3H)-benzothiazolones were synthesized and studied specifically for their analgesic properties. nih.gov Among these, 6-benzoyl-2(3H)-benzothiazolone was identified as a particularly potent agent, showing activity superior to acetylsalicylic acid and equivalent to glafenine (B1671574) in several tests. nih.gov Its mechanism is believed to involve inhibiting the cyclo-oxygenase pathway and promoting the release of an opioid peptide. nih.gov

Anthelmintic Studies

The benzothiazole nucleus is a significant scaffold in the development of new therapeutic agents, including those with anthelmintic properties. ijsrst.com Research into benzothiazole derivatives has revealed a broad spectrum of biological activities, with numerous studies focusing on their potential to combat helminth infections. ijsrst.com The structural versatility of the benzothiazole ring allows for modifications, particularly at the 2- and 6-positions, which have been shown to influence their anthelmintic efficacy. researchgate.net

Investigations into the structure-activity relationships of these compounds have provided insights into their mechanism of action. For instance, a mode of action common to structurally related benzothiazole and benzimidazole (B57391) anthelmintics has been indicated by the similarity of their biochemical and physiological effects on tapeworms. drugbank.com Molecular modeling has shown that benzothiazole and benzimidazole anthelmintics are congruent electronically and structurally. drugbank.com The efficacy of these drugs in vivo has been linked to the magnitude of the molecular dipole moment and the percentage of polar surface area. drugbank.com

Detailed Research Findings

Several studies have synthesized and evaluated various series of benzothiazole derivatives for their activity against different types of parasitic worms.

A study on 2-amino-6-substituted benzothiazoles involved the synthesis of a series of compounds that were examined for their anthelmintic activity. researchgate.net These compounds were tested against several earthworm species, which are commonly used for in vitro screening of anthelmintic drugs due to their anatomical and physiological resemblance to intestinal roundworms. researchgate.netijprajournal.com

In another research effort, novel benzothiazole derivatives incorporating indole (B1671886) moieties were synthesized and evaluated. researchgate.net The biological potential of these newly synthesized compounds was assessed using the Indian earthworm (Pheretima posthuma), with albendazole (B1665689) used as the standard drug for comparison. researchgate.net Certain compounds within this series demonstrated good anthelmintic activity, while others exhibited significant activity. researchgate.net

Furthermore, research into 6-substituted benzothiazole-2-carbamates has shown promising results. One study focused on ethyl-6-ethoxybenzothiazole-2-carbamate, evaluating its efficacy against natural helminth infections in a range of domestic animals. nih.gov This compound was tested against various nematodes in ponies, pigs, lambs, and chickens. nih.gov For example, at a dosage of 20 mg/kg in ponies, it showed 95% efficacy against Strongylus vulgaris and S. edentatus. nih.gov In lambs, a 200 mg/kg dose was over 90% effective against several species, including Haemonchus contortus and Oesophagostomum columbianum. nih.gov

The strategic modification of the 6-position of the benzothiazole ring has been a key area of investigation. The design of new O-substituted 6-methoxybenzothiazole-2-carbamates aimed to develop novel compounds with enhanced anthelmintic activity by blocking this position with side chains of different polarities. nih.gov This approach was guided by earlier findings that reported the paramphistomicidal activity of certain oxadiazoline derivatives. nih.gov One of the synthesized compounds, methyl 6-[(5-(4-bromophenacylsulfanyl)- drugbank.comnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, displayed an equipotent effect to the reference drug oxyclozanide (B1678079) against paramphistomes at a concentration of 80 μg mL–1. nih.gov

The biochemical effects of tioxidazole (B1197779) (methyl 6-[n-propoxy]benzothiazole-2-carbamate) on the tapeworm Hymenolepis diminuta have also been reported. drugbank.com Tapeworms recovered from rats treated with a therapeutically effective dose were significantly smaller and contained much less glycogen (B147801) than worms from untreated controls. drugbank.com In vitro studies revealed that worms treated with tioxidazole absorbed and metabolized much smaller quantities of exogenous glucose, and their ability to accumulate glucose against a concentration gradient was significantly depressed. drugbank.com

The following tables summarize the findings from various anthelmintic studies on benzothiazole derivatives.

Table 1: Investigated Benzothiazole Derivatives and their Anthelmintic Activity

| Compound Class/Derivative | Key Findings | Target Organisms | Reference |

|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles | A series of nine compounds were synthesized and evaluated for anthelmintic activity. | Pontoscolex corethrurus, Eudrilus eugeniae, Megascoplex konkanensis | researchgate.net |

| Benzothiazole derivatives with indole moieties | Compounds 5f, 5n, and 5o showed good anthelmintic activity compared to the standard, albendazole. | Pheretima posthuma (Indian earthworm) | researchgate.net |

| Ethyl-6-ethoxybenzothiazole-2-carbamate | Showed >90% efficacy against multiple helminth species in lambs at 200 mg/kg. Showed 95% efficacy against Strongylus vulgaris and S. edentatus in ponies at 20 mg/kg. | Various nematodes in ponies, pigs, lambs, and chickens | nih.gov |

| O-substituted 6-methoxybenzothiazole-2-carbamates | Compound 24 was equipotent to the reference drug oxyclozanide at 80 μg mL–1. | Paramphistomum species (rumen flukes) | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 6-Acetylbenzothiazole |

| Albendazole |

| Ethyl-6-ethoxybenzothiazole-2-carbamate |

| Mebendazole |

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- drugbank.comnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate |

| Oxyclozanide |

Mechanistic Investigations of 6 Acetylbenzothiazole and Analogous Structures

Molecular Target Identification and Validation

The benzothiazole (B30560) scaffold is a key pharmacophore whose derivatives have been investigated for their interactions with a variety of biological macromolecules. These interactions are fundamental to their observed biological activities and are explored through a combination of enzymatic, biophysical, and computational methods.

Enzyme Inhibition Assays (e.g., MurB, DNA Gyrase, Tyrosine Kinase, Casdihydrofolate Reductase, Aldose Reductase, ATP Synthase)

Derivatives of 6-acetylbenzothiazole and related structures have demonstrated significant inhibitory activity against a range of enzymes, highlighting their potential as modulators of key biological processes. nih.gov

DNA Gyrase and Topoisomerase IV: The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. brc.hunih.gov Benzothiazole derivatives have been identified as potent inhibitors of the ATPase activity associated with the GyrB and ParE subunits of these enzymes. nih.govnih.gov For instance, certain benzothiazole ethyl ureas inhibit the turnover of ATP by both DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range. nih.govmdpi.com Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles also show improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC₅₀ values reaching nanomolar levels. brc.hu These compounds act as ATP-competitive inhibitors, preventing the conformational changes required for the enzyme's catalytic cycle. nih.govmdpi.com

Aldose Reductase: Aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway which converts glucose to sorbitol, is a key target in the management of diabetic complications. nih.govijsr.net An increase in ALR2 activity during hyperglycemia is linked to nerve and muscle damage. ijsr.net Benzothiazole analogues, such as zopolrestat (B13010) and lidorestat, have been developed as potent aldose reductase inhibitors (ARIs). ijsr.netnih.gov Structure-activity relationship (SAR) studies have shown that analogues featuring a benzothiazole moiety and a carboxylic acid group often exhibit enhanced inhibitory activity. ijsr.net For example, non-acidic benzothiazole-based thiazolidinones have been identified as ALR2 inhibitors, with the most promising compound showing an IC₅₀ value of 3.99 μM. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. ajrconline.orgvietnamjournal.ru Its inhibition disrupts cellular replication, making it an attractive target for antimicrobial and antimalarial drugs. ajrconline.orgresearchgate.net Benzothiazole derivatives have been designed and evaluated as DHFR inhibitors. nih.govresearchgate.net For instance, certain N-(benzo[d]thiazol-2-yl)-1-(4-aryl) methenamine (B1676377) analogues showed effective DHFR inhibition with IC₅₀ values as low as 0.0312 µM. researchgate.net Similarly, aminobenzothiazole Schiff base analogues have demonstrated antibacterial activity, which is attributed to DHFR inhibition. nih.gov

Tyrosine Kinase: Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. retinalphysician.com Aberrant kinase activity is often associated with cancer. It has been suggested that substituted benzothiazole derivatives may act as competitive inhibitors at the ATP-binding site of tyrosine kinases. researchgate.net

ATP Synthase: While direct inhibition of ATP synthase by this compound is not extensively documented, rhodacyanine analogues with benzothiazole substitutions have been found to inhibit the ATPase activity of Hsc70, a member of the heat shock protein family that functions as an ATP-dependent chaperone. nih.gov

MurB Enzyme: Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is an essential enzyme in the cytoplasmic steps of bacterial peptidoglycan biosynthesis. nih.govnih.gov Benzothiazole derivatives have been reported to exhibit antibacterial activity by targeting enzymes in this pathway, including MurB. nih.gov

| Compound Class | Enzyme Target | Organism/Source | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzothiazole Ethyl Urea (Compound A) | DNA Gyrase (ATPase) | E. coli | 0.0033 µg/mL | mdpi.com |

| Benzothiazole Ethyl Urea (Compound B) | Topoisomerase IV (ATPase) | E. coli | 0.046 µg/mL | mdpi.com |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole (Compound 29) | DNA Gyrase | E. coli | 0.056 µM | brc.hu |

| Benzothiazole-based Thiazolidinone (Compound 42) | Aldose Reductase (ALR2) | Rat Lens | 3.99 µM | nih.govnih.gov |

| 3,4-Dihydro-4-oxo-3-[(5,7-difluoro-2-benzoxazolyl)methyl]-1-phthalazineacetic acid (Compound 124) | Aldose Reductase | Human Placenta | 3.2 nM | nih.gov |

| N-(benzo[d]thiazol-2-yl)-1-(4-aryl) methenamine (Analog II) | Dihydrofolate Reductase (DHFR) | - | 0.0312 µM | researchgate.net |

Characterization of Protein-Ligand Binding Interactions

Understanding the specific interactions between benzothiazole ligands and their protein targets is crucial for rational drug design. Molecular docking and other computational studies have provided detailed insights into these binding modes.

For aldose reductase inhibitors, molecular docking simulations have revealed how benzothiazole-based thiazolidinones bind at the active site of human ALR2. nih.gov These studies help to explain the observed inhibitory activity and selectivity of the compounds. nih.gov Similarly, for DNA gyrase inhibitors, docking studies have elucidated the binding patterns of benzothiazole derivatives within the ATP-binding pocket of the GyrB subunit. nih.govacs.org These interactions often involve hydrogen bonds with key residues, such as Arg136, and hydrophobic interactions with the surrounding pocket, which stabilize the ligand-protein complex. acs.org

In the case of DHFR inhibitors, molecular docking has been used to understand the specific interactions between substituted benzothiazoles and the enzyme's active site, guiding the synthesis of more potent analogues. ajrconline.org For novel (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives, molecular docking has shown very good interaction with target proteins, with one methoxy-substituted analogue showing the highest binding interaction. researchgate.netniscair.res.in The extended π-delocalized systems of benzothiazole scaffolds are capable of engaging in π–π stacking interactions with aromatic residues in the binding pocket, further enhancing binding affinity. nih.gov

DNA Binding Analysis and Intercalation Studies

Certain benzothiazole derivatives have been shown to interact directly with DNA, a mechanism that can lead to the disruption of replication and transcription, ultimately culminating in cellular death. mdpi.com The primary mode of this interaction is often intercalation, where the planar aromatic structure of the benzothiazole derivative inserts itself between the base pairs of the DNA double helix. mdpi.com

Similarly, studies on benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have demonstrated a high affinity for double-stranded DNA, also occurring through intercalation. mdpi.com These findings suggest that the planar, polyaromatic nature of these benzothiazole superstructures is conducive to insertion between DNA base pairs, a common feature of many classical DNA intercalators. mdpi.comresearchgate.net

Cellular Pathway Modulation Studies (e.g., Cell Cycle Regulation, Glutamate (B1630785) Neurotransmission)

Beyond direct enzyme or DNA targeting, benzothiazole structures can modulate complex cellular signaling pathways, influencing processes like cell proliferation and neurotransmission.

Cell Cycle Regulation: The cell cycle is a tightly regulated process involving G1, S, G2, and M phases, controlled by cyclin-dependent kinases (CDKs). niscair.res.inscirp.org Disruption of this cycle is a key strategy in cancer therapy. niscair.res.in Analogues of the natural product combretastatin (B1194345) A-4, which feature a styryl-2(3H)-benzothiazolone scaffold, have been shown to exert potent antiproliferative effects. researchgate.net Mechanistic studies revealed that these compounds cause a significant inhibition of cell-cycle progression, leading to an accumulation of treated cells in the G2/M phase, which constitutes mitotic arrest. researchgate.net

Glutamate Neurotransmission: The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and its modulation is a target for treating various neurological and psychiatric disorders. nih.govwikipedia.org Riluzole (B1680632) (2-amino-6-(trifluoromethoxy)benzothiazole), a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), has been shown to inhibit glutamate release. nih.gov Its mechanism is multifaceted, involving the enhancement of glutamate reuptake, but it does not appear to directly affect NMDA or kainate receptors. nih.gov By modulating glutamatergic neurotransmission, riluzole can reduce neuronal hyperexcitability. nih.govmdpi.com

Kinetic and Thermodynamic Characterization of Biological Interactions

The interaction of a ligand with its biological target can be described by kinetic and thermodynamic parameters, which provide a deeper understanding of the binding mechanism and affinity. nih.govacs.org

Computational studies using density functional theory (DFT) have been employed to analyze the kinetic stability and reactivity of benzothiazole derivatives. mdpi.comresearchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is an indicator of kinetic stability. mdpi.com A larger energy gap implies higher stability and lower reactivity. mdpi.com For a series of studied benzothiazole derivatives, the ΔE values were in the range of 4.46–4.73 eV, providing insight into their relative reactivity. mdpi.com

Thermodynamic parameters can reveal whether a binding process is enthalpically or entropically driven. acs.org The change in enthalpy (ΔH) reflects the formation and breaking of bonds and interactions, while the change in entropy (ΔS) relates to changes in conformational freedom and solvent reorganization. acs.org For some 2-(2′-aminophenyl)benzothiazole derivatives, kinetic and thermodynamic parameters for excited-state intramolecular proton transfer (ESIPT) have been studied. mdpi.com It was found that for acetyl-containing derivatives, the ESIPT process was endothermic, whereas substitution with a tosyl group made the process more thermodynamically favorable. mdpi.com While specific kinetic (k_on, k_off) and thermodynamic (ΔG, ΔH, TΔS) data for this compound binding to its targets are not widely published, these types of analyses are critical for optimizing ligand affinity and residence time. nih.govmdpi.com

Elucidation of Specific Reactive Sites and Metabolic Pathways

The biological activity of benzothiazole derivatives can be significantly influenced by their metabolic transformation within the body, which can lead to either bioactivation or deactivation. Cytochrome P450 (P450) enzymes play a central role in this process.

Studies on fluorinated 2-aryl-benzothiazole antitumor agents, such as 5F 203, have shown that they undergo bioactivation mediated by human P450s 1A1 and 2W1. mdpi.com The oxidation of 5F 203 by these enzymes yields different products. P450 2W1 catalysis, for example, results in the formation of a hydroxylamine (B1172632). mdpi.com This reactive intermediate can then form a putative nitrenium ion, which is capable of forming adducts with DNA, such as deoxyguanosine (dGuo). mdpi.com Another analogue, GW 610, undergoes a two-step oxidation process catalyzed by P450 1A1 or 2W1, involving O-demethylation and subsequent hydroxylation. mdpi.com These metabolic steps can generate reactive quinoneimine or 1,2-quinone intermediates, which can then be trapped by cellular nucleophiles like glutathione (B108866) (GSH), forming GSH conjugates. mdpi.com These bioactivation pathways, leading to reactive species that can bind to DNA and other macromolecules, are thought to be a key part of the compounds' antitumor mechanism. mdpi.com

Conversely, P450 2S1 can catalyze the reduction of the reactive hydroxylamine of 5F 203 back to the parent amine, representing a deactivation pathway that can attenuate the anticancer activity. mdpi.com Additionally, microorganisms can degrade the benzothiazole skeleton under both aerobic and anaerobic conditions, indicating that these compounds can enter environmental metabolic pathways. brc.hu

Structure Activity Relationship Sar Studies of 6 Acetylbenzothiazole Derivatives

Impact of the Acetyl Group at the 6-Position on Biological Activity and Selectivity

The acetyl group at the 6-position of the benzothiazole (B30560) ring is a key structural feature that significantly influences the molecule's biological profile. Its presence and orientation are often critical for interaction with biological targets.

Research has shown that the acetyl group can enhance the electrophilicity at the C-2 position of the benzothiazole ring, which can facilitate various chemical reactions. The retention of the acetyl group is often dependent on reaction conditions, as higher temperatures can lead to its decomposition.

In the context of anticonvulsant activity, SAR studies have revealed that the presence of electron-donating groups at the 6-position of the benzothiazole nucleus can lead to better activity. researchgate.net This suggests that the electronic properties of the substituent at this position play a vital role in modulating the anticonvulsant effects of these derivatives.

Influence of Further Substituent Modifications on the Acetyl Moiety

Modifying the acetyl group itself can lead to significant changes in biological activity. While direct modifications of the 6-acetyl group are less commonly reported in the provided search results, the general principles of SAR suggest that altering its size, lipophilicity, and electronic nature could fine-tune the pharmacological properties of the derivatives. For instance, reduction of the acetyl group to an ethyl group is a possible transformation.

Role of Substituents at Other Benzothiazole Ring Positions (e.g., C-2, C-5) in Modulating Activity

Substitutions at other positions of the benzothiazole ring, particularly at the C-2 and C-5 positions, have been extensively studied and shown to be critical for a wide range of biological activities. researchgate.netbenthamscience.com

At the C-2 Position:

The introduction of various functional groups at the C-2 position has been a successful strategy for developing potent therapeutic agents. researchgate.net

For instance, 2-aminobenzothiazoles are considered privileged scaffolds in medicinal chemistry and have been investigated for their anticancer, antidiabetic, and antiviral properties. researchgate.net

The nature of the substituent at the C-2 position can dictate the type of biological activity observed. For example, the presence of a phenyl group can confer anti-inflammatory and anticonvulsant properties. pharmacyjournal.in

At the C-5 Position:

Substituents at the C-5 position have also been shown to modulate biological activity. pharmacyjournal.in

For example, the introduction of a fluoro group at the C-5 position has been shown to be important for anticancer activity in some benzothiazole derivatives. researchgate.net

In the context of anti-diabetic agents, a methoxy (B1213986) group at the C-5 position of the benzothiazole ring has been associated with potent activity. jchemrev.com

The following table summarizes the influence of substituents at various positions on the biological activity of benzothiazole derivatives based on the provided search results:

| Position | Substituent | Observed Biological Activity |

| C-2 | Amino group | Anticancer, Antidiabetic, Antiviral researchgate.net |

| C-2 | Phenyl group | Anti-inflammatory, Anticonvulsant pharmacyjournal.in |

| C-5 | Fluoro group | Anticancer researchgate.net |

| C-5 | Methoxy group | Anti-diabetic jchemrev.com |

| C-6 | Electron-donating groups | Anticonvulsant researchgate.net |

| C-6 | Methoxy group | Anti-inflammatory, Analgesic sci-hub.se |

Identification of Crucial Pharmacophoric Features for Desired Biological Effects

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov Identifying these pharmacophoric features is a key goal of SAR studies.

For benzothiazole derivatives, several key pharmacophoric elements have been identified:

The Benzothiazole Nucleus: This core structure is fundamental to the activity of these compounds. benthamscience.com

Hydrogen Bond Acceptors and Donors: These features are crucial for forming interactions with biological targets. nih.gov

Substituents at C-2 and C-6: As previously discussed, the nature and position of these substituents are critical determinants of biological activity. researchgate.netbenthamscience.com

Theoretical studies, such as those employing Density Functional Theory (DFT), can help in understanding the electronic properties and reactivity of these molecules, further aiding in the identification of pharmacophoric features. researchgate.net

Correlation of Structural Variations with Enzyme Inhibition and Binding Affinity

The biological activity of many 6-acetylbenzothiazole derivatives is often linked to their ability to inhibit specific enzymes or bind to particular receptors. SAR studies play a crucial role in understanding how structural modifications affect these interactions.

Enzyme Inhibition: The inhibitory potency of a compound is often correlated with its structural features. For example, in the case of carbonic anhydrase inhibitors, the presence of a sulfonamide group is a key feature for activity. tandfonline.com Structural modifications to the benzothiazole scaffold can modulate the inhibitory activity against different isoforms of an enzyme. tandfonline.com

Binding Affinity: The strength of the interaction between a ligand (the benzothiazole derivative) and its biological target is known as binding affinity. biorxiv.org This affinity is influenced by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com SAR studies help in optimizing these interactions to enhance binding affinity and, consequently, biological activity. nih.gov

The relationship between structural changes and enzyme inhibition or binding affinity can be quantified using various experimental techniques, and this data is then used to refine the design of more potent and selective compounds. biorxiv.org

Computational and Theoretical Chemistry of 6 Acetylbenzothiazole

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 6-acetylbenzothiazole, to a macromolecular target, typically a protein. derpharmachemica.com This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.combiointerfaceresearch.com

In the context of benzothiazole (B30560) derivatives, molecular docking studies have been instrumental in elucidating their interaction with various biological targets. For instance, docking simulations of benzothiazole-thiazole hybrids have been used to understand their binding patterns within the ATP binding site of the p56lck enzyme, a protein tyrosine kinase involved in cancer. biointerfaceresearch.com These studies help in identifying key interactions, such as those with the hinge region or allosteric sites, which are crucial for the inhibitory activity of the compounds. biointerfaceresearch.com

Similarly, molecular docking has been employed to investigate the interaction of 2-amino-6-methylbenzothiazole (B160888) complexes with DNA, revealing a preference for minor groove binding. niscpr.res.in Furthermore, docking studies on 6-hydroxybenzothiazole-2-carboxamide derivatives as inhibitors of monoamine oxidase B (MAO-B) have helped in screening and identifying compounds with high predicted inhibitory activity. nih.govnih.gov The insights gained from these simulations, including the identification of key amino acid residues involved in binding, provide a rational basis for the design of more potent and selective inhibitors. nih.govnih.gov

The process of ligand-target prediction can be enhanced by integrating structural information into bipartite networks of interactions and similarities, a method that has shown high accuracy in identifying compound-protein interactions on a large scale. plos.org Such computational methods are crucial for predicting target-ligand relationships in silico, thereby reducing the time and cost associated with experimental screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Model Development

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govwikipedia.orglongdom.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thus guiding drug discovery and lead optimization. longdom.orgmdpi.com

For benzothiazole derivatives, QSAR studies have been successfully applied to develop predictive models for their biological activities. For example, a 3D-QSAR model was developed for 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors. nih.govnih.gov This model, which utilized the comparative molecular similarity indices analysis (COMSIA) method, demonstrated good predictive ability and was used to design new derivatives with predicted IC50 values. nih.govnih.gov

The development of robust QSAR models often involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a relationship between the descriptors and the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

QSAR models provide valuable insights into the structural features that are important for biological activity, thereby facilitating the rational design of more potent compounds. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating various molecular properties with reasonable accuracy and computational cost. wikipedia.orgscirp.org DFT calculations are instrumental in understanding the electronic and structural characteristics of molecules like this compound. mdpi.com

DFT methods, such as B3LYP, are widely used to optimize molecular geometries, analyze frontier molecular orbitals, and calculate reactivity descriptors. scirp.orgscirp.org These calculations provide detailed information about electron distribution and chemical behavior, which is crucial for predicting a molecule's reactivity and stability. scirp.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.netossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netossila.comnih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. scirp.orgnih.gov DFT calculations are frequently used to determine the energies of the HOMO and LUMO and the resulting energy gap. For benzothiazole derivatives, these calculations have shown that the distribution of HOMO and LUMO is often spread over the entire molecule, indicating potential for strong optical absorption due to HOMO to LUMO transitions. mdpi.com

The analysis of FMOs also provides insights into the charge transfer characteristics within a molecule. scirp.org Intramolecular charge transfer is a key factor influencing the bioactivity of a molecule. researchgate.net Charge-transfer bands in the optical spectra of compounds are typically intense and can be attributed to the shift of electron density between molecular orbitals. wikipedia.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties of a Benzothiazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Energy Gap | 4.0106 |

This table presents example data for a substituted benzothiazole derivative, illustrating the typical values obtained from DFT calculations. malayajournal.org

The Molecular Electrostatic Potential (MEP or EMP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. scirp.orgscirp.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. core.ac.uk

In addition to MEP maps, global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. scirp.org These descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. nih.gov

Chemical Hardness (η): Quantifies the resistance to charge transfer. nih.gov

Softness (s): The reciprocal of hardness, indicating how easily a molecule can be polarized. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. nih.gov

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. nih.gov

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about excitation energies, wavelengths, and oscillator strengths. scirp.orgscirp.org The primary electronic transitions in many benzothiazole derivatives involve excitations from the HOMO to the LUMO. scirp.org

Theoretical calculations can also predict vibrational spectra (IR and Raman). researchgate.net By comparing the calculated vibrational frequencies with experimental spectra, researchers can make detailed assignments of the fundamental vibrational modes of a compound. researchgate.net Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Conformational analysis, which involves scanning the potential energy surface by varying key dihedral angles, can be performed using DFT to identify the most stable conformers of a molecule. researchgate.net This is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity.

DFT calculations can be employed to evaluate the thermodynamic parameters of reaction pathways, providing insights into the feasibility and spontaneity of chemical reactions. scirp.org By calculating the energies of reactants, transition states, and products, researchers can determine key thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of a reaction.

For instance, theoretical investigations of benzothiazole derivatives have used DFT to calculate thermodynamic parameters, revealing that certain reactions are exothermic and spontaneous. scirp.orgscirp.org This information is vital for understanding the underlying mechanisms of chemical transformations and for designing efficient synthetic routes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with other substances over time. researchgate.net For benzothiazole derivatives, MD simulations have been instrumental in understanding their stability and binding modes, particularly in the context of drug design. nih.gov

While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from studies on similar benzothiazole derivatives can be extrapolated. For instance, MD simulations have been successfully used to analyze the stability of ligand-protein complexes involving benzothiazole cores. acs.org These simulations can predict the stability of different binding poses of a ligand within a protein's active site. nih.gov A study on novel benzothiazole derivatives as potential acetylcholinesterase inhibitors demonstrated the utility of MD simulations in confirming the stability of ligand binding and interactions with crucial amino acid residues. acs.org

In a typical MD simulation study of a benzothiazole derivative, the following aspects are generally investigated:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable RMSD suggests that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds formed between the ligand and its binding partner, which is crucial for binding affinity. semanticscholar.org

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are often employed to estimate the binding free energy of the ligand-protein complex. semanticscholar.org

These computational analyses provide a detailed picture of the dynamic behavior of the molecule and the nature of its binding interactions, which is invaluable for designing new molecules with specific biological activities.

Below is an interactive data table summarizing the key parameters often analyzed in MD simulations of bioactive compounds.

| Parameter | Description | Significance in Binding Interactions |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed molecule and a reference structure. | Indicates the stability of the ligand in the binding pocket. Low and stable RMSD values suggest a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom from its average position during the simulation. | Highlights flexible regions of the ligand and the protein, which can be important for induced-fit binding. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of ligand-protein binding. The number and occupancy of hydrogen bonds are often analyzed. |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the free energy change upon binding of a ligand to a protein. | A key indicator of binding affinity. More negative values typically indicate stronger binding. |

Theoretical Studies on Reaction Mechanisms and Spin Dynamics (e.g., Oxidation Pathways)

Theoretical studies, particularly those using Density Functional Theory (DFT), have been pivotal in elucidating the reaction mechanisms of benzothiazole derivatives. scirp.org A significant area of investigation is their atmospheric oxidation by hydroxyl (OH) radicals, which is a primary degradation pathway. nih.govcopernicus.org

While direct theoretical studies on the oxidation of this compound are limited, research on benzothiazole (BTH) and 2-methylbenzothiazole (B86508) (MeBTH) provides a strong foundation for understanding its likely reaction pathways. researchgate.netnih.govnih.gov The oxidation mechanism typically involves the electrophilic attack of the OH radical on the benzothiazole molecule. nih.gov

For MeBTH, two primary oxidation pathways have been identified through theoretical calculations:

Attack on the Benzene (B151609) Ring: The OH radical can add to the carbon atoms of the benzene ring (C4, C5, C6, and C7), leading to the formation of hydroxylated products. nih.gov The relative yields of these products are influenced by the formation energies of the pre-reaction complex. nih.gov

Attack on the Methyl Group: The OH radical can abstract a hydrogen atom from the methyl group at the C2 position, which, after a series of reactions involving molecular oxygen and nitrogen monoxide, leads to the formation of an aldehyde (2-CHO-BTH). researchgate.netnih.gov

A crucial aspect of these oxidation reactions is the involvement of different spin states. The reaction of radical intermediates with triplet ground state molecular oxygen often involves a spin flip, enabling a transition between electronic states that is essential for the reaction to proceed. researchgate.netnih.gov DFT calculations have been shown to be effective in modeling these complex open-shell systems, although they can present challenges. nih.gov

The table below summarizes the key findings from theoretical studies on the oxidation of benzothiazole derivatives.

| Reactant | Oxidizing Agent | Primary Reaction Pathways | Key Theoretical Findings | Relevant Citations |

| Benzothiazole (BTH) | OH radical | Attack on the benzene ring leading to hydroxybenzothiazoles. | The mechanism involves the formation of an OHBTH intermediate followed by reaction with O2. | nih.gov |

| 2-Methylbenzothiazole (MeBTH) | OH radical | 1. Attack on the benzene ring. 2. Attack on the C2-methyl group. | Both pathways involve spin flips. The methyl group introduces a new reaction site, leading to aldehyde formation. | researchgate.netnih.gov |

Further theoretical investigations are necessary to fully elucidate the specific reaction mechanisms and spin dynamics of this compound.

Advanced Analytical Techniques in Benzothiazole Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating 6-acetylbenzothiazole from reaction mixtures and for verifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. biorxiv.orgoiv.int It is particularly well-suited for compounds that are not easily vaporized. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. oiv.int For benzothiazole (B30560) derivatives, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. oiv.int

In the analysis of benzothiazole compounds, HPLC methods are routinely used to assess purity. For instance, the purity of a library of 2-aminobenzothiazole (B30445) molecules was judged to be greater than 95% by HPLC analysis. While a specific HPLC method for this compound is not detailed in the provided literature, a general approach would involve a C18 column with a gradient elution system, likely using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization for mass spectrometry detection. researchgate.netejgm.co.uk Detection is commonly performed using a UV detector, as the benzothiazole ring system is chromophoric. biorxiv.org An example of an LC-MS analysis of a related compound, N-acetyl benzothiazole, shows a UV chromatogram which is used to identify impurities. epa.gov

Table 1: Illustrative HPLC Parameters for Benzothiazole Derivative Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) etamu.edu |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) researchgate.netetamu.edu |

| Flow Rate | 0.5-1.5 mL/min researchgate.net |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) etamu.edu |

| Injection Volume | 10-20 µL researchgate.netetamu.edu |

Note: This table represents typical parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile organic compounds. researchgate.net A sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. figshare.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. figshare.com

Table 2: General Gas Chromatography Parameters for Volatile Organic Compound Analysis

| Parameter | Typical Value |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen figshare.com |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., initial hold, ramp to final temp.) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) figshare.com |

Note: This table outlines general conditions that would need to be specifically adapted for this compound.

Mass Spectrometry and Hyphenated Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, and for elucidating its structure by analyzing its fragmentation patterns.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from solution with minimal fragmentation, making it highly compatible with HPLC (LC-MS). libretexts.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. researchgate.net

For this compound (C9H7NOS), the expected monoisotopic mass is approximately 177.02 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]+ would be observed at an m/z of approximately 178.03. rsc.org The PubChem database provides predicted collision cross-section (CCS) values for various adducts of 1-(1,3-benzothiazol-6-yl)ethan-1-one, which can be useful in advanced ion mobility-mass spectrometry studies. rsc.org

Table 3: Predicted Collision Cross Section (CCS) Data for 1-(1,3-benzothiazol-6-yl)ethan-1-one Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.03212 | 133.3 |

| [M+Na]+ | 200.01406 | 144.7 |

| [M-H]- | 176.01756 | 137.8 |

Data sourced from PubChem. rsc.org

The fragmentation pattern in ESI-MS/MS would provide valuable structural information. Common fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group. For this compound, one would anticipate the loss of the methyl group (a neutral loss of 15 Da) or the entire acetyl group (a neutral loss of 43 Da) as characteristic fragmentation pathways. japsonline.com Analysis of related thiazole (B1198619) structures shows that fragmentation often includes cleavage of the thiazole ring itself. rjpbcs.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural confirmation of a molecule by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. uobaghdad.edu.iq Both ¹H and ¹³C NMR are routinely used in the characterization of benzothiazole derivatives. google.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the molecule. The aromatic protons on the benzothiazole ring would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would depend on their positions relative to the nitrogen, sulfur, and acetyl substituents. The singlet for the methyl protons of the acetyl group would be expected in the aliphatic region, likely around δ 2.5-2.7 ppm. The proton on the C2 position of the benzothiazole ring often appears as a sharp singlet at a very downfield position (around δ 9.0 ppm or higher).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the acetyl group (typically in the range of δ 190-200 ppm), the methyl carbon of the acetyl group (around δ 25-30 ppm), and the various aromatic carbons of the benzothiazole ring system (generally between δ 110-160 ppm). The chemical shifts of the aromatic carbons are influenced by the heteroatoms and the acetyl substituent. For example, in the related compound 6-methylbenzothiazol-2-one, the methyl carbon appears at δ 20.5 ppm, and the aromatic carbons are observed between δ 111.1 and 133.9 ppm, with the carbonyl-like C2 carbon at δ 169.8 ppm.

Table 4: Representative NMR Data for a Structurally Similar Compound: 6-Methylbenzothiazol-2-one

| Nucleus | Chemical Shift (δ, ppm) in DMSO-d6 |

|---|---|

| ¹H NMR | |

| NH | 11.75 (brs, 1H) |

| Aromatic-H | 7.36 (s, 1H), 7.07-7.09 (m, 1H), 7.00 (d, 1H) |

| CH₃ | 2.30 (s, 3H) |

| ¹³C NMR | |

| C=O (C2) | 169.8 |

| Aromatic-C | 133.9, 131.7, 127.0, 123.2, 122.5, 111.1 |

| CH₃ | 20.5 |

Data from a patent for 6-methylbenzothiazol-2-one and is for illustrative purposes.

Based on the conducted research, a comprehensive article focusing solely on the chemical compound “this compound” with detailed research findings and data tables for the specified analytical techniques cannot be generated at this time. The search for specific experimental data for this compound across Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and X-ray Diffraction studies did not yield specific results for this particular compound.

The available literature provides data for related benzothiazole derivatives, such as 2-amino-6-methylbenzothiazole (B160888) and its metal complexes, or discusses the analytical techniques in the context of the broader benzothiazole class. However, this information does not directly pertain to this compound as required by the prompt's strict focus. Similarly, while general methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of benzothiazoles from complex matrices are available, specific research findings detailing the application of these techniques to this compound were not found.

Therefore, to adhere to the instruction of focusing solely on "this compound" and to ensure scientific accuracy with detailed, specific research findings, the generation of the requested article is not possible with the currently available information. Further experimental research dedicated specifically to the analytical characterization of this compound would be required to provide the content for the outlined article.

Advanced Extraction and Sample Preparation Methodologies for Complex Biological and Environmental Matrices

Ultrasound-Assisted Solvent Extraction (UASE)

Ultrasound-Assisted Solvent Extraction (UASE) is an advanced analytical sample preparation technique that utilizes the energy of ultrasonic waves, typically in the frequency range of 20 to 100 kHz, to facilitate the extraction of target analytes from various matrices. The primary mechanism behind UASE is acoustic cavitation. This phenomenon involves the formation, growth, and implosion of microscopic bubbles in the extraction solvent. The collapse of these cavitation bubbles near the surface of the sample matrix generates powerful effects, including micro-jets, shock waves, and intense localized heating and pressure. These forces disrupt cell walls, reduce particle size, and enhance solvent penetration into the matrix, thereby increasing the mass transfer of the target compounds from the sample into the solvent. nih.govresearchgate.netorslabs.com

This technique has been recognized as an efficient and environmentally friendly alternative to conventional extraction methods. researchgate.net Key advantages include significantly reduced extraction times, lower consumption of organic solvents, and improved extraction yields. researchgate.netorslabs.com While specific research focusing exclusively on the UASE of this compound is not extensively documented, the method has been successfully applied to the broader class of benzothiazole derivatives in complex environmental and food matrices. gdut.edu.cnresearchgate.netresearchgate.net These studies provide a strong basis for its applicability and optimization for related compounds like this compound.

Detailed Research Findings

Research has demonstrated the effectiveness of UASE for extracting benzothiazole derivatives from both solid and liquid samples. The parameters of the extraction, such as solvent choice, sonication time, temperature, and ultrasound power, are critical and must be optimized for each specific application.

One study focused on the extraction of various benzothiazole derivatives bound to fine particulate matter (PM2.5) collected on quartz microfiber filters. gdut.edu.cn The use of UASE with ethyl acetate (B1210297) proved effective, achieving high recoveries for the target compounds. gdut.edu.cn This approach highlights the utility of UASE for analyzing airborne pollutants. gdut.edu.cn

Another application involved developing a method to identify and quantify benzothiazole from tyre particles, a significant source of microplastic pollution. plymouth.ac.uk Ultrasound-assisted extraction was employed to isolate the benzothiazole marker from the complex polymer matrix of the tyre particles before analysis by gas chromatography-mass spectrometry (GC-MS). plymouth.ac.uk

The following table summarizes the experimental conditions and findings from these representative studies on solid matrices.

| Parameter | UASE of Benzothiazoles from PM2.5 gdut.edu.cn | UASE of Benzothiazole from Tyre Particles plymouth.ac.uk |

|---|---|---|

| Matrix | PM2.5 on Quartz Microfiber Filter | Tyre Particles (62 - 500 µm) |

| Extraction Solvent | Ethyl Acetate | Not specified in abstract |

| Sonication Time | 20 minutes (repeated twice) | Not specified in abstract |

| Post-Extraction Analysis | Gas Chromatography-Tandem Mass Spectrometry (GC-EI-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Key Finding (Recovery) | Average recovery of 77.8% for target benzothiazoles | Low recovery of 27% achieved |

| Key Finding (Concentration) | 2-hydroxybenzothiazole was the predominant compound found | Higher concentration in coarse particles (0.00180 mg/g) vs. fine particles (0.00102 mg/g) |

In addition to conventional solvent extraction, ultrasound is frequently coupled with modern microextraction techniques for liquid samples. Methods such as Ultrasound-Assisted Emulsification Microextraction (USAEME) and Ultrasound-Assisted Liquid-Phase Microextraction (UALPME) have been developed for determining benzothiazole derivatives in aqueous samples like surface water and beverages. nih.govresearchgate.net These methods often employ novel, environmentally friendly deep eutectic solvents (DES) as the extraction phase. nih.govnih.govresearchgate.net The application of ultrasound facilitates the dispersion of the micro-volume of extraction solvent into the aqueous sample, creating a large surface area for rapid mass transfer of the analytes. nih.gov

The following table outlines the parameters and validation results from studies using ultrasound-assisted microextraction for benzothiazole derivatives in liquid matrices.

| Parameter | DES-Based USAEME for Surface Water nih.gov | DES-Based UALPME for Tea Beverages researchgate.net | DES-Based UALLME for Human Urine nih.gov |

|---|---|---|---|

| Matrix | Surface Water | Tea Beverages | Human Urine |

| Extraction Method | Ultrasound-Assisted Emulsification Microextraction | Ultrasound-Assisted Liquid-Phase Microextraction | Ultrasound-Assisted Liquid-Liquid Microextraction |

| Extraction Solvent | Deep Eutectic Solvent (Choline chloride:Phenol) | Deep Eutectic Solvent | Deep Eutectic Solvent |

| Post-Extraction Analysis | UHPLC-ESI(+)-QToF-MS | UHPLC-ESI(+)-QToF-MS | UHPLC-ESI(+)-QToF-MS |

| Limit of Quantification (LOQ) | 0.02 µg/L | 1.5 - 12 ng/mL | 0.4 - 9 ng/mL |

| Recovery | 72 - 104% | 65 - 107% | 80 - 101% |

| Precision (RSD%) | 1 - 8% | 3 - 13% | 3 - 12% |

These studies collectively show that UASE is a versatile and robust technique for the extraction of benzothiazoles from diverse and complex matrices. The optimization of parameters and the combination with highly sensitive analytical instruments allow for the effective determination of these compounds at trace levels.

Conclusion and Future Perspectives in 6 Acetylbenzothiazole Research

Synthesis of Current Research Trajectories and Remaining Scientific Questions